1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine
Overview
Description
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is a chemical compound with the molecular formula C12H16F2N2 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,6-difluorophenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors in the central nervous system, influencing neurotransmitter release and uptake . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular calcium levels and cyclic AMP (cAMP) production. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an agonist or antagonist at different receptor sites, leading to either activation or inhibition of downstream signaling pathways. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby modulating neurotransmitter levels in the synaptic cleft.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to adaptive changes in cellular responses, including receptor desensitization or upregulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit therapeutic effects, such as analgesia or anxiolysis. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a minimal effective dose is required to achieve the desired pharmacological response.
Metabolic Pathways
This compound is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s localization and accumulation in specific tissues can influence its overall pharmacological profile.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorobenzyl ketones.
Reduction: Formation of difluorobenzylamines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-Dichlorophenyl)methyl]piperidin-3-amine
- 1-[(2,6-Dimethylphenyl)methyl]piperidin-3-amine
- 1-[(2,6-Difluorophenyl)ethyl]piperidin-3-amine
Uniqueness
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNAXKHJLRDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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